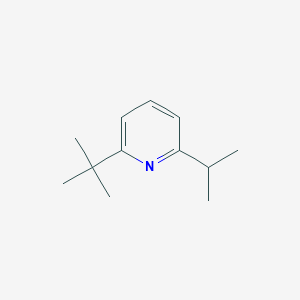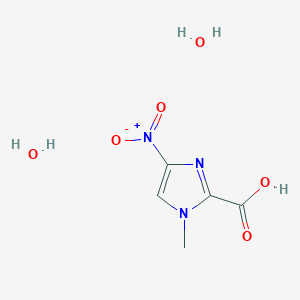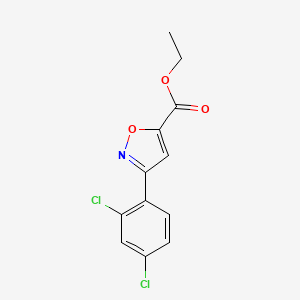
Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3 It is an ester derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate typically involves the reaction of 2,4-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(2,3-dichlorophenyl)isoxazole-5-carboxylate: Similar structure but with chlorine atoms at different positions on the phenyl ring.
Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate: Contains only one chlorine atom on the phenyl ring.
Ethyl 3-(2,4-difluorophenyl)isoxazole-5-carboxylate: Fluorine atoms replace chlorine atoms on the phenyl ring.
The uniqueness of ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H9Cl2NO3 |
|---|---|
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-6-10(15-18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |
Clé InChI |
NJACVYBXPNTJIB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)
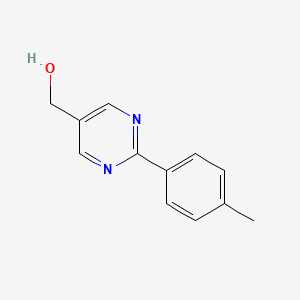
![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)


![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
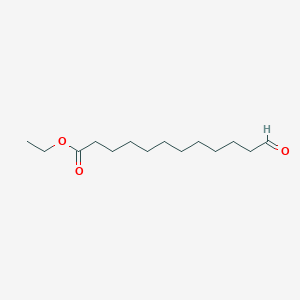

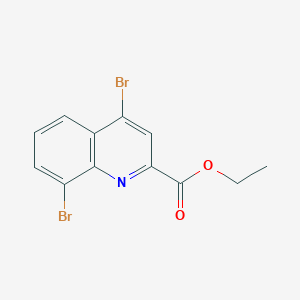
![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
